3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine
Overview
Description
3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine, also known as FMTP, is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound composed of a pyrrolidine ring with a fluoromethyl group and a p-tolyl group attached to it. It is a colorless liquid with a boiling point of 209 °C and a molecular weight of 206.28 g/mol. FMTP is soluble in many organic solvents, including ethanol, acetone, and chloroform.
Scientific Research Applications
Synthesis of Functionalized Organosiloxanes
3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine: can be utilized in the synthesis of stereoregular cyclic structures such as p-tolyl-siloxanes. These structures are valuable for creating hydrophobic and hydrophilic functionalized derivatives, which have applications in coatings, sealants, and biomedical devices .
Organocatalytic Ring-Opening Polymerization
This compound serves as a reagent in the organocatalytic ring-opening polymerization of cyclic siloxanes. This process is crucial for the precise synthesis of fusible, soluble, and functionalized polyphenyl siloxanes, which are used in high-performance materials due to their thermal stability and solubility in organic solvents .
properties
IUPAC Name |
3-(fluoromethyl)-4-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKMJGWBHYXHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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